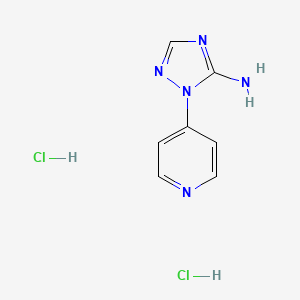

1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine dihydrochloride

Description

Properties

IUPAC Name |

2-pyridin-4-yl-1,2,4-triazol-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5.2ClH/c8-7-10-5-11-12(7)6-1-3-9-4-2-6;;/h1-5H,(H2,8,10,11);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKSFPXEAGUDFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C(=NC=N2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine dihydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .

Chemical Reactions Analysis

1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, where the triazole ring can be functionalized with different substituents.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound exhibits significant anticancer properties. Research has shown that derivatives of 1,2,4-triazole, particularly those with pyridine substitutions, demonstrate potent activity against various cancer cell lines. For instance, studies have indicated that the 3-amino-1,2,4-triazole core can effectively inhibit tumor growth and exhibit antiangiogenic properties . The presence of the pyridine moiety enhances these effects by improving the compound's interaction with biological targets.

Antimicrobial Properties

Another critical application of this compound is in antimicrobial research. Compounds derived from 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine have shown promising results against a range of pathogens. For example, certain derivatives have been evaluated for their efficacy against bacteria such as Staphylococcus aureus and Enterococcus faecalis . The incorporation of various functional groups has been found to modulate their antimicrobial activity, making them potential candidates for new antibiotic therapies.

Anti-inflammatory Effects

Research indicates that triazole derivatives may possess anti-inflammatory properties. The ability of these compounds to inhibit pro-inflammatory cytokines suggests their potential use in treating inflammatory diseases . This application is particularly relevant in the context of chronic conditions where inflammation plays a key role.

Agricultural Applications

Fungicides and Herbicides

Due to their biological activity, triazole compounds are also investigated for agricultural applications as fungicides and herbicides. Their ability to inhibit fungal growth makes them suitable candidates for protecting crops from fungal diseases. Studies have demonstrated that specific derivatives can effectively control plant pathogens while being less toxic to beneficial organisms .

Material Science

Corrosion Inhibitors

Recent studies have explored the use of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine as a corrosion inhibitor in metal protection. The compound's ability to form stable complexes with metal surfaces can significantly reduce corrosion rates in various environments . This application is particularly valuable in industries where metal degradation poses significant economic challenges.

Summary Table of Applications

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study assessing the anticancer potential of various triazole derivatives, compounds containing the pyridine ring were synthesized and tested against multiple cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity and induced apoptosis in cancer cells through mechanisms involving the inhibition of angiogenesis .

Case Study 2: Antimicrobial Activity Screening

A series of triazole derivatives were synthesized and screened for antimicrobial activity. Among them, specific compounds demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. The structure-activity relationship analysis revealed that modifications at the pyridine position significantly influenced antimicrobial potency .

Mechanism of Action

The mechanism of action of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Molecular pathways involved in its action include inhibition of DNA synthesis, disruption of cell membrane integrity, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Positional Isomers

- 5-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (4m)

- 1-(Pyridin-4-yl)-1H-1,2,4-triazol-3-amine

Substituent Modifications

- 1-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine

- 2-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)ethanamine Dihydrochloride

Salt Forms and Physicochemical Properties

Key Insight : Salt formation (dihydrochloride > hydrochloride > free base) directly correlates with improved aqueous solubility, critical for in vivo applications .

Biological Activity

1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine dihydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound belongs to the triazole class, which is known for its significance in drug development, particularly as antifungal, antibacterial, and anticancer agents.

Antimicrobial Activity

Research indicates that compounds containing the triazole scaffold exhibit significant antimicrobial properties. For instance, studies have shown that related triazole compounds demonstrate potent activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 3.12 µg/mL against Staphylococcus aureus and other pathogens .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in various studies. In particular, it has been noted for its ability to inhibit specific protein kinases involved in cancer progression. For example, inhibitors based on the triazole structure have shown promising results in targeting TGF-β type I receptor kinase (ALK5), with IC50 values in the low micromolar range (e.g., 0.013 µM) . This suggests that this compound could be further investigated for its efficacy in cancer therapy.

Anti-inflammatory Effects

Emerging studies indicate that triazole derivatives may also exhibit anti-inflammatory properties. These compounds have been shown to modulate inflammatory pathways and reduce cytokine production in vitro. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several triazole derivatives including this compound against common pathogens. The results indicated that this compound exhibited significant antibacterial activity with an MIC comparable to standard antibiotics like ciprofloxacin.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Triazole Derivative A | 3.12 | Staphylococcus aureus |

| Triazole Derivative B | 6.25 | Escherichia coli |

| 1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine | 3.12 | Staphylococcus aureus |

Study 2: Cancer Cell Line Testing

In another study focusing on cancer cell lines, the compound was tested for its ability to inhibit cell proliferation in various cancer types. The results showed a dose-dependent decrease in cell viability across multiple cell lines.

| Cell Line | IC50 (µM) | Treatment Duration (hrs) |

|---|---|---|

| MCF7 (Breast) | 0.05 | 24 |

| A549 (Lung) | 0.08 | 48 |

| HeLa (Cervical) | 0.07 | 24 |

The mechanism of action of triazole compounds typically involves the inhibition of key enzymes or receptors involved in disease pathways. For instance, the inhibition of ALK5 by this compound disrupts TGF-beta signaling pathways crucial for tumor growth and metastasis .

Q & A

Q. What are the optimized synthetic routes for 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine dihydrochloride?

The synthesis of this compound typically involves cyclization of pyridine-containing precursors with triazole-forming reagents. A validated method includes reacting 4-aminopyridine derivatives with thiourea or hydrazine analogs under acidic conditions, followed by dihydrochloride salt formation. Critical parameters include:

- Base selection : NaOH or KOH in methanol/water mixtures to deprotonate intermediates (e.g., as in triazole-thiol derivatization) .

- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct minimization .

- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, eluting with CH₂Cl₂/MeOH) ensures high purity (>95%) .

Q. How does the dihydrochloride salt form influence physicochemical properties?

The dihydrochloride form enhances aqueous solubility compared to the free base, critical for biological assays. Key considerations:

- Hygroscopicity : The salt may absorb moisture, requiring anhydrous storage (desiccators, argon atmosphere) .

- Stability : Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) should be used to assess decomposition temperatures and storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ variations) may arise from differences in assay conditions or impurity profiles. Methodological strategies include:

- Orthogonal assays : Combine enzymatic inhibition studies with cellular viability assays (e.g., MTT or ATP-lite) to confirm target specificity .

- Computational modeling : Use molecular docking (AutoDock Vina) or molecular dynamics (GROMACS) to validate binding modes against protein targets, cross-referencing with experimental IC₅₀ values .

- Batch analysis : Compare HPLC purity (>98%) and residual solvent profiles (GC-MS) across studies to identify confounding factors .

Q. What experimental design principles apply to optimizing reaction yields for scaled synthesis?

A Design of Experiments (DoE) approach is recommended:

- Factors : Vary base concentration (0.1–1.0 M), temperature (50–90°C), and reaction time (4–24 h) .

- Response surface methodology (RSM) : Statistically analyze interactions between variables to identify optimal conditions (e.g., 0.5 M NaOH, 70°C, 12 h) .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and reduce off-pathway intermediates .

Q. How should researchers address contradictory spectroscopic data during characterization?

Contradictions in NMR or XRD data may stem from polymorphism or solvent effects. Mitigation strategies:

- Multi-technique validation : Pair ¹H/¹³C NMR with high-resolution mass spectrometry (HRMS) and powder X-ray diffraction (PXRD) to confirm structural consistency .

- Solvent screening : Test crystallization in polar (water) vs. nonpolar (toluene) solvents to isolate dominant polymorphs .

- Dynamic NMR : Probe temperature-dependent shifts to identify conformational flexibility or tautomerism .

Methodological Resources

- Synthesis protocols : Refer to thiourea-cyclization methods for triazole cores .

- Analytical standards : Use USP/PharmEuropa guidelines for HPLC method validation (e.g., buffer pH 6.5 for ammonium acetate systems) .

- Safety protocols : Follow institutional chemical hygiene plans for handling hygroscopic or reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.